4-Benzyloxy-2,3-dihydro-1H-indole
Overview
Description
4-Benzyloxy-2,3-dihydro-1H-indole is an organic compound with the molecular formula C15H15NO. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a benzyl ether group attached to the indole ring
Mechanism of Action
Target of Action
4-Benzyloxy-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 0-8 degrees celsius .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity being considered. For example, certain indole derivatives have been shown to have inhibitory activity against influenza A and HIV-1 and HIV-2 strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s stability may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
4-Benzyloxy-2,3-dihydro-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors This makes it useful in developing new derivatives with potential therapeutic applications
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
4-Benzyloxy-2,3-dihydro-1H-indole has found applications in several scientific fields:
Comparison with Similar Compounds
4-Methoxyindole
4-Ethoxyindole
4-Propoxyindole
4-Butoxyindole
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Properties
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYAALXDJSCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652937 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-77-3 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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